6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine
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Overview
Description
6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-3-phenyl-1,2,4-triazine with phenol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce triazine derivatives with reduced functional groups .
Scientific Research Applications
6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenoxy-1,3,5-triazine: Another triazine derivative with similar structural features.
3-Methyl-6-phenyl-1,2,4,5-tetrazine: A tetrazine compound with comparable properties
Uniqueness
6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
116177-95-8 |
---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-methyl-5-phenoxy-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O/c1-12-16(20-14-10-6-3-7-11-14)17-15(19-18-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
UEPUBRFLZLYCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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